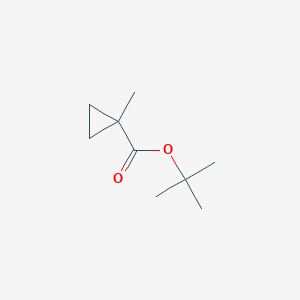
1-Methylcyclopropanecarboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclopropanecarboxylic acid tert-butyl ester is an organic compound that belongs to the class of cyclopropane carboxylic acid esters. This compound is characterized by a cyclopropane ring substituted with a methyl group and a carboxylic acid esterified with a tert-butyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylcyclopropanecarboxylic acid tert-butyl ester can be synthesized through the Steglich esterification method. This involves the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and results in the formation of the ester.
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylcyclopropanecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: LiAlH4, NaBH4, RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Methylcyclopropanecarboxylic acid tert-butyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylcyclopropanecarboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions. This intermediate is stabilized by 1,3-chelation, which facilitates the reaction . The compound’s stability and reactivity are influenced by the tert-butyl group, which provides steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylcyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid
- Cyclopentanecarboxylic acid
- Cyclohexanecarboxylic acid
Uniqueness
1-Methylcyclopropanecarboxylic acid tert-butyl ester is unique due to its combination of a cyclopropane ring and a tert-butyl ester group. This structure provides distinct steric and electronic properties, making it a valuable compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
tert-butyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O2/c1-8(2,3)11-7(10)9(4)5-6-9/h5-6H2,1-4H3 |
Clave InChI |
FQARZAWXGHSTNR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


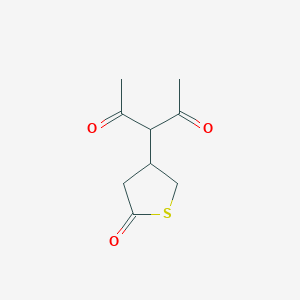
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
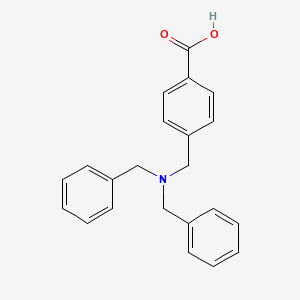
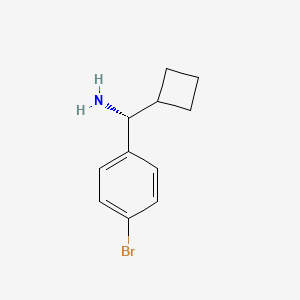

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
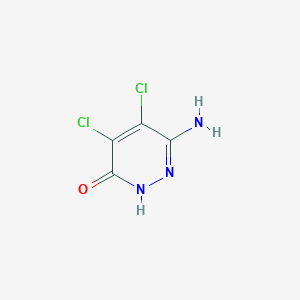
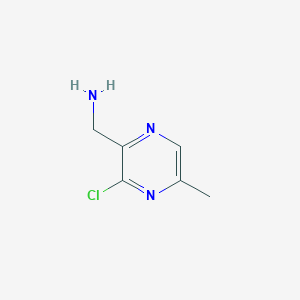
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)


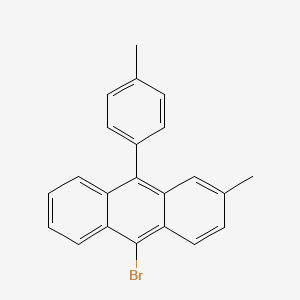
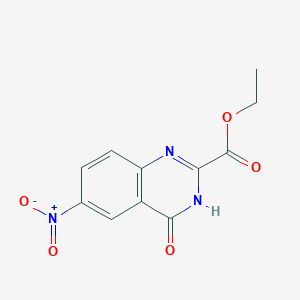
![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
